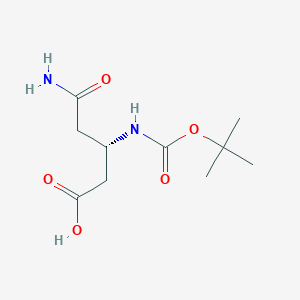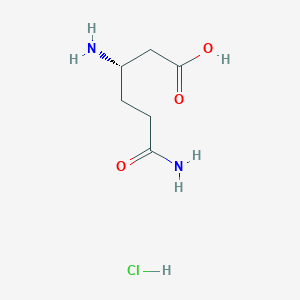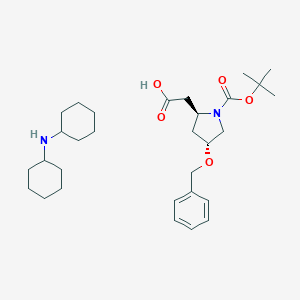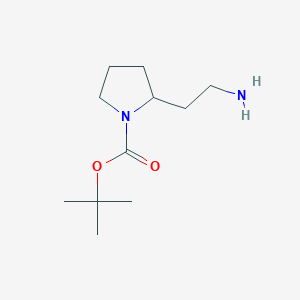
2-(Aminoéthyl)-1-N-Boc-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminoethyl)-1-N-Boc-pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Applications De Recherche Scientifique
2-(Aminoethyl)-1-N-Boc-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds such as 4-(2-aminoethyl)benzenesulfonamide (aebsa) have been shown to bind to carbonic anhydrase ii (caii), a protein found in serum or cell lysate .
Mode of Action
Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . Another compound, BMS-8 and BMS-202, which contains a 2-aminoethyl moiety, has been shown to form a dimer of PD-L1 protein, blocking the binding of PD-1/PD-L1 .
Biochemical Pathways
Compounds with similar structures, such as 2-aminoethyl carboxamide derivatives, have been shown to inhibit monoamine oxidase (mao), affecting the metabolism of neurotransmitters .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug depends on patient-related factors as well as on the drug’s chemical properties .
Result of Action
Similar compounds have shown various effects, such as inhibiting enzymes like monoamine oxidase (mao) and modulating protein-protein interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Aminoethyl Group: The protected pyrrolidine is then reacted with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to introduce the aminoethyl group.
Industrial Production Methods: Industrial production of 2-(Aminoethyl)-1-N-Boc-pyrrolidine follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure efficient mixing and reaction control, and employing purification techniques such as crystallization and distillation to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminoethyl)-1-N-Boc-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in dichloromethane (DCM) as the solvent.
Major Products:
Substitution Reactions: Products include various substituted pyrrolidines, depending on the electrophile used.
Deprotection Reactions: The major product is the free amine, 2-(Aminoethyl)pyrrolidine.
Comparaison Avec Des Composés Similaires
2-(Aminoethyl)pyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-pyrrolidine: Lacks the aminoethyl group, limiting its reactivity in certain synthetic applications.
2-(Aminoethyl)-1-N-Boc-piperidine: Similar structure but with a six-membered ring, which can influence its reactivity and biological activity.
Uniqueness: 2-(Aminoethyl)-1-N-Boc-pyrrolidine is unique due to the presence of both the aminoethyl group and the Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
IUPAC Name |
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627343 |
Source


|
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370069-29-7 |
Source


|
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 370069-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
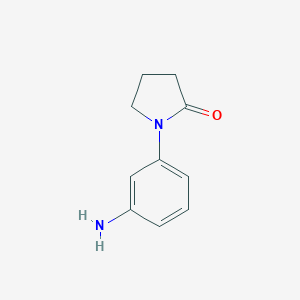
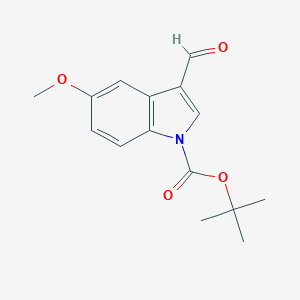
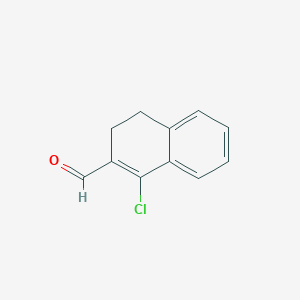
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
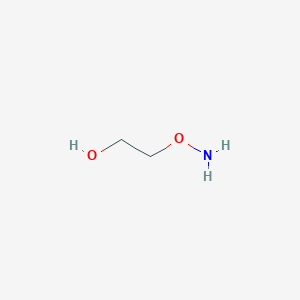
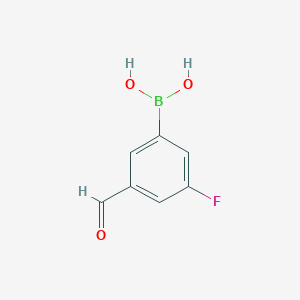
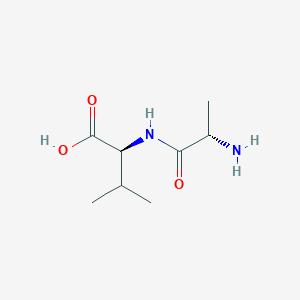
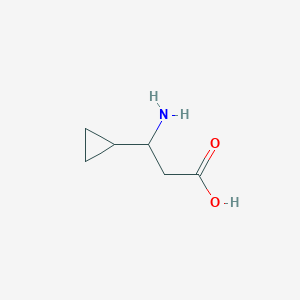
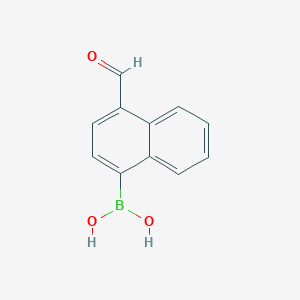

![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
